BenchChemオンラインストアへようこそ!

2-Ethyl-3-phenylquinoxaline 4-oxide

Bioreductive drug design Hypoxia-selective cytotoxicity N-oxide radical kinetics

2-Ethyl-3-phenylquinoxaline 4-oxide (CAS 16007-76-4) is a heterocyclic mono-N-oxide derivative with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol. The compound features a quinoxaline core substituted with an ethyl group at the 2-position, a phenyl ring at the 3-position, and a single N-oxide functionality at the 4-position.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 16007-76-4
Cat. No. B103211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-phenylquinoxaline 4-oxide
CAS16007-76-4
Synonyms2-Ethyl-3-phenylquinoxaline 4-oxide
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]
InChIInChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3
InChIKeyDTDAISANQIVFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-phenylquinoxaline 4-oxide (CAS 16007-76-4): Physicochemical Identity and Procurement Baseline


2-Ethyl-3-phenylquinoxaline 4-oxide (CAS 16007-76-4) is a heterocyclic mono-N-oxide derivative with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol [1]. The compound features a quinoxaline core substituted with an ethyl group at the 2-position, a phenyl ring at the 3-position, and a single N-oxide functionality at the 4-position [1]. Its experimentally determined melting point (127–128 °C, from ligroine) and predicted physicochemical descriptors—including a calculated LogP of approximately 3.37 , a predicted boiling point of ~427.5 °C, density of ~1.15 g/cm³, and a pKa of ~0.82 —define its identity for procurement specification, purity verification, and differentiation from the more extensively studied quinoxaline 1,4-di-N-oxide analog class.

Why 2-Ethyl-3-phenylquinoxaline 4-oxide Cannot Be Replaced by a Generic Quinoxaline N-Oxide or Di-N-Oxide Analog


Quinoxaline N-oxide derivatives are not interchangeable. The biological activity, redox behavior, and pharmacokinetic profile of this scaffold are exquisitely sensitive to the N-oxide stoichiometry (mono- vs. di-N-oxide) and the nature of the 2,3-substituents [1]. The vast majority of published pharmacological data pertains to quinoxaline 1,4-di-N-oxides (QdNOs), which require bioreductive activation of two N-oxide groups to generate DNA-damaging radical species . In contrast, 2-ethyl-3-phenylquinoxaline 4-oxide bears only a single N-oxide moiety, which alters its reduction potential, radical-generation capacity, and metabolic fate relative to di-N-oxide analogs [2]. Furthermore, the 2-ethyl group imparts a distinct steric and lipophilic signature compared to the 2-methyl, 2-isopropyl, or 2-unsubstituted congeners, directly affecting target binding and membrane permeability [3]. Substituting this compound with a generic quinoxaline derivative—even one sharing the 3-phenyl substituent—introduces uncontrolled variability in redox behavior, solubility, and biological readout.

Quantitative Differentiation of 2-Ethyl-3-phenylquinoxaline 4-oxide from Structural Analogs: A Comparator-Based Evidence Guide


Mono-N-oxide Redox Architecture Confers Distinct Bioreductive Selectivity vs. 1,4-Di-N-oxide Analogs

The target compound is a mono-N-oxide; the dominant pharmacologically characterized quinoxaline N-oxide class consists of 1,4-di-N-oxides (QdNOs). In pulse radiolysis studies of structurally related quinoxaline mono-N-oxides, the one-electron reduced radicals react with molecular oxygen approximately 10–40 times faster than the tirapazamine radical—a benchmark hypoxia-selective cytotoxin [1]. This kinetic profile fundamentally differs from QdNOs, whose cytotoxicity depends on sequential two-electron reduction of both N-oxide groups to generate DNA-damaging reactive oxygen species (ROS) [2]. Consequently, the mono-N-oxide architecture of 2-ethyl-3-phenylquinoxaline 4-oxide predicts a distinct oxygen-dependent redox activation pathway compared to its 1,4-di-N-oxide counterpart (2-ethyl-3-phenylquinoxaline 1,4-dioxide, CAS 15034-22-7), making it a specialized tool for probing mono-N-oxide-specific bioreductive mechanisms rather than a substitute for di-N-oxide-based antibacterial or antitubercular screening .

Bioreductive drug design Hypoxia-selective cytotoxicity N-oxide radical kinetics Quinoxaline redox pharmacology

2-Ethyl Substituent Increases Lipophilicity by ~+0.5 LogP Units Over the 2-Methyl Analog, Modulating Membrane Permeability

The target compound bears a 2-ethyl substituent, whereas one of its closest commercially available structural analogs is 2-methyl-3-phenylquinoxaline (CAS 10130-23-1, a non-oxide) and 2-methyl-3-phenylquinoxaline 1,4-dioxide. The predicted LogP of 2-ethyl-3-phenylquinoxaline 4-oxide is 3.37 . Although an experimentally measured LogP for the 2-methyl-3-phenylquinoxaline 4-oxide analog is not directly reported, the incremental lipophilicity contribution of an ethyl group over a methyl group—approximately +0.5 LogP units based on the Hansch π constant (π_ethyl ≈ 1.0 vs. π_methyl ≈ 0.5 for aliphatic substituents on aromatic systems)—is a well-established physicochemical principle [1]. This ~0.5 LogP increase translates to a predicted ~3-fold higher octanol-water partition coefficient, which can meaningfully affect passive membrane diffusion, nonspecific protein binding, and compound retention time in reversed-phase chromatographic purification [2].

Lipophilicity optimization LogP prediction Quinoxaline SAR Membrane permeability

Experimentally Verified Melting Point (127–128 °C) Enables Identity Confirmation and Purity Assessment vs. Positional Isomers

The experimentally determined melting point of 2-ethyl-3-phenylquinoxaline 4-oxide is 127–128 °C (recrystallized from ligroine) . This value distinguishes it from the 1-oxide positional isomer (2-ethyl-3-phenylquinoxaline 1-oxide, CAS 10130-26-4), for which a published melting point is not readily available in primary literature but is expected to differ owing to altered crystal packing from N-oxide placement. It also differs from the parent non-oxide quinoxaline (2-ethyl-3-phenylquinoxaline, CAS not assigned in public databases), which lacks the N-oxide dipole and therefore possesses different intermolecular interactions. The narrow melting range (ΔT = 1 °C) serves as a ready quality control gate for procurement: broader melting ranges or significant deviations indicate the presence of the 1-oxide isomer, the deoxygenated parent compound, or residual synthetic precursors (e.g., benzofuroxan-derived byproducts).

Purity verification Melting point specification Quality control Quinoxaline characterization

Single N-Oxide Moiety Reduces Hydrogen-Bond Acceptor Count to 2, Limiting Off-Target Polypharmacology Risk Relative to Di-N-oxide Analogs

2-Ethyl-3-phenylquinoxaline 4-oxide possesses exactly 2 hydrogen-bond acceptor (HBA) sites (both attributable to the N-oxide oxygen and the quinoxaline ring nitrogen atoms), with 0 hydrogen-bond donor (HBD) sites . In contrast, 2-ethyl-3-phenylquinoxaline 1,4-dioxide (CAS 15034-22-7) possesses 4 HBA sites due to the additional N-oxide oxygen . This HBA count difference is significant for drug-likeness assessment: compounds with HBA count >10 are associated with higher attrition rates in drug development due to promiscuous binding; while both compounds are well below this threshold, the systematic doubling of HBA sites in the di-N-oxide may increase the probability of undesired interactions with biological hydrogen-bond donors (e.g., kinase hinge regions, serum albumin) relative to the mono-N-oxide [1]. This makes the mono-N-oxide a cleaner probe for target engagement studies where minimizing nonspecific binding is paramount.

Hydrogen-bond acceptor count Drug-likeness Off-target prediction Quinoxaline N-oxide physicochemical profiling

Lack of Published Direct Bioassay Data Necessitates Caution: No Quantitative Potency Advantage Over Analogs Can Be Claimed Without Primary Screening

An exhaustive search of PubMed, patent databases, and authoritative chemical registries (executed May 2026) failed to identify any peer-reviewed bioassay study in which 2-ethyl-3-phenylquinoxaline 4-oxide was directly tested for antimicrobial, anticancer, antiparasitic, or enzymatic activity with reported quantitative endpoints (MIC, IC₅₀, EC₅₀, or Kᵢ). All available biological activity claims for this compound originate from vendor marketing materials and lack primary citation support [1]. This stands in stark contrast to the extensively characterized quinoxaline 1,4-di-N-oxide subclass, for which hundreds of compounds have published MIC values against M. tuberculosis (many <0.2 µg/mL) , IC₅₀ values against P. falciparum, and hypoxia selectivity ratios [2]. Any procurement decision predicated on assumed biological potency is unsupported by current evidence. The compound's primary verifiable differentiation rests on its structural and physicochemical properties, not on demonstrated biological superiority.

Evidence transparency Procurement risk assessment Quinoxaline N-oxide data gap Experimental validation requirement

Spectral Fingerprint (Mass and IR) Provides Unambiguous Identity Verification for Procurement and Inventory Management

The SDBS database (National Institute of Advanced Industrial Science and Technology, Japan) contains verified mass spectrometry (EI-MS, 75 eV) and infrared (IR, nujol mull) spectra for 2-ethyl-3-phenylquinoxaline 4-oxide under SDBS No. 30081 [1]. These spectra provide a definitive identity fingerprint that can be used to confirm the received material against the reference standard. The molecular ion peak (M⁺ at m/z 250.3) and characteristic IR absorption bands (C=N stretching, N-O stretching, aromatic C-H bending) are distinct from those of the 1-oxide positional isomer (SDBS No. 29966 for 2-isopropyl analog) [2] and the 1,4-dioxide analog. This reference-quality spectral data is not universally available for all quinoxaline N-oxide positional isomers, giving the target compound an advantage in procurement quality assurance: the buyer can independently confirm identity without relying solely on the vendor's certificate of analysis.

Spectral identity verification Mass spectrometry IR spectroscopy Compound authentication

Evidence-Backed Research and Procurement Application Scenarios for 2-Ethyl-3-phenylquinoxaline 4-oxide


Bioreductive Prodrug Mechanistic Studies Requiring a Mono-N-oxide Probe with Defined Radical Kinetics

For research groups investigating the oxygen-dependent activation of quinoxaline N-oxides as hypoxia-selective cytotoxins or antibacterial prodrugs, 2-ethyl-3-phenylquinoxaline 4-oxide provides a structurally defined mono-N-oxide scaffold. The class-level evidence demonstrates that mono-N-oxide radicals react with O₂ 10–40× faster than the tirapazamine radical [1], in contrast to di-N-oxides that proceed via sequential two-electron reduction . This makes the mono-N-oxide the appropriate choice for head-to-head kinetic comparisons against di-N-oxide analogs to deconvolute the contribution of each N-oxide group to overall bioreductive activation. Procurement of the mono-N-oxide alongside its 1,4-dioxide counterpart (CAS 15034-22-7) enables paired experimental designs.

Structure-Activity Relationship (SAR) Libraries Exploring 2-Position Alkyl Chain Effects on Physicochemical and Biological Properties

The 2-ethyl substituent confers a predicted LogP of 3.37 [1], approximately +0.5 LogP units higher than the 2-methyl congener. For medicinal chemistry teams building quinoxaline-focused compound libraries to probe the impact of 2-alkyl chain length on cellular permeability, metabolic stability, or target binding, this compound fills a specific SAR gap between the 2-methyl and 2-isopropyl or 2-butyl analogs. Its experimentally verified melting point (127–128 °C) and public spectral data (SDBS No. 30081) ensure reliable identity confirmation, reducing the risk of SAR misinterpretation due to misidentified library members.

Analytical Method Development and Reference Standard Qualification for Quinoxaline N-Oxide Positional Isomer Separation

Analytical chemistry laboratories tasked with developing HPLC, LC-MS, or GC methods to resolve quinoxaline 4-oxide and 1-oxide positional isomers can employ this compound as a characterized reference standard. The availability of verified mass spectral data (EI-MS at 75 eV, M⁺ at m/z 250.3) [1] and IR spectra (nujol mull) [1] enables unambiguous peak assignment. The physicochemical descriptors—predicted boiling point (427.5 °C), density (1.15 g/cm³), and LogP (3.37) —inform chromatographic method parameters. This compound's HBA count of 2 (vs. 4 for the di-N-oxide) predicts distinct retention behavior on HILIC and reversed-phase columns, making it a valuable system suitability test compound.

Cautionary Note: Not Recommended as a Standalone Bioactive Lead Without Primary Screening Data

It must be explicitly noted that no peer-reviewed bioassay data (MIC, IC₅₀, or EC₅₀) exist for this compound as of May 2026 [1]. Procurement for the purpose of directly benchmarking antibacterial, antitubercular, antimalarial, or anticancer potency against established quinoxaline 1,4-di-N-oxide leads (e.g., compounds with published MIC <0.2 µg/mL against M. tuberculosis) is not supported by current evidence. Any experimental program intending to evaluate this compound's biological activity must incorporate primary screening as a prerequisite step, with the understanding that the mono-N-oxide architecture may confer weaker or absent activity in assays validated on di-N-oxide chemotypes.

Quote Request

Request a Quote for 2-Ethyl-3-phenylquinoxaline 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.